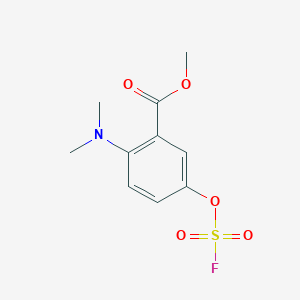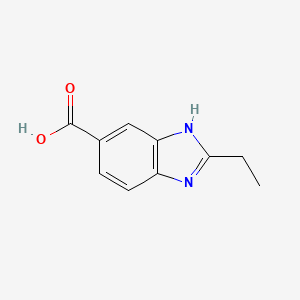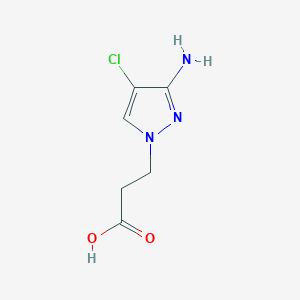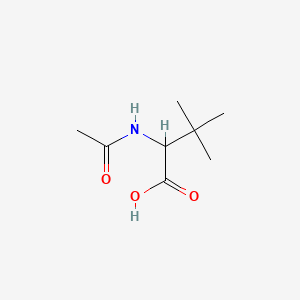![molecular formula C10H13N3O6 B3013451 ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate CAS No. 303997-18-4](/img/structure/B3013451.png)
ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate is a useful research compound. Its molecular formula is C10H13N3O6 and its molecular weight is 271.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, a related compound, is known for its occurrence in fermented foods and beverages. Although it is genotoxic and carcinogenic to various species, its presence in food items such as bread, fermented milk products, soy sauce, and particularly in distilled spirits, is well-documented. Research has explored the chemical mechanisms of its formation, including ethanolysis of urea and photochemical oxidation processes. Advanced techniques like gas chromatography and high-performance liquid chromatography are utilized for its determination in food and beverages, highlighting the importance of monitoring and reducing levels of such compounds for health safety (Weber & Sharypov, 2009).
Modulation of Carcinogenicity
The interactions between ethanol and urethane, another carbamate compound, have been studied to understand their combined effects on metabolism and carcinogenicity. Such research sheds light on the complex metabolic pathways involving cytochrome P-450-catalyzed oxidations and their implications for carcinogenic risk, providing a basis for further investigations into similar compounds (Benson & Beland, 1997).
Biodegradation and Environmental Fate
Research into the biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) can offer insights into the degradation pathways and environmental impacts of related carbamate compounds. Understanding the microbial degradation mechanisms and the influence of co-contaminants is crucial for assessing the environmental persistence and potential risks associated with these compounds (Thornton et al., 2020).
Toxicological Reviews
Toxicological reviews of compounds like ETBE provide comprehensive assessments of their health effects, including metabolic pathways, toxicity, and potential carcinogenicity. Such reviews are essential for understanding the health implications of exposure to these compounds and guiding regulatory and safety evaluations (Mcgregor, 2007).
Mecanismo De Acción
Target of Action
It is known that carbamates, a category of organic compounds to which this compound belongs, are often used as protecting groups for amines . They play a crucial role in the synthesis of peptides .
Mode of Action
Carbamates, including the compound , can be installed and removed under relatively mild conditions . They interact with their targets by forming a covalent bond, thereby protecting the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
Carbamates are integral to the synthesis of peptides . They protect the amine groups during the synthesis process, allowing for the formation of peptide bonds without interference from unwanted side reactions .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with the desired properties . By protecting the amine groups during synthesis, the compound allows for the formation of peptide bonds without unwanted side reactions .
Propiedades
IUPAC Name |
ethyl N-[1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-2-19-10(18)12-8(16)6-5-13(3-4-14)9(17)11-7(6)15/h5,14H,2-4H2,1H3,(H,11,15,17)(H,12,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSOFNUZHZYCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)
![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)



![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)


![Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3013386.png)



